REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([C:11]([OH:13])=O)=[CH:5]2.[CH3:14][C:15]([NH:18][CH:19]1[NH:24][CH2:23][CH2:22][NH:21][CH:20]1C1C=NC=CN=1)([CH3:17])[CH3:16]>>[CH3:17][C:15]([NH:18][C:19]1[C:20]([N:21]2[CH2:22][CH2:23][N:24]([C:11]([C:6]3[NH:7][C:8]4[CH:9]=[CH:10][C:2]([F:1])=[CH:3][C:4]=4[CH:5]=3)=[O:13])[CH2:19][CH2:20]2)=[N:21][CH:22]=[CH:23][N:24]=1)([CH3:14])[CH3:16]
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Name
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|
Quantity
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0.44 g
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Type
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reactant
|
Smiles
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FC=1C=C2C=C(NC2=CC1)C(=O)O
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Name
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3-(1,1-dimethylethylamino)-2-pyrazinylpiperazine
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Quantity
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2.5 mmol
|
Type
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reactant
|
Smiles
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CC(C)(C)NC1C(NCCN1)C1=NC=CN=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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a solid is obtained which
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Type
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CUSTOM
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Details
|
is recrystallized from ethyl acetate
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Name
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|
Type
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product
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Smiles
|
CC(C)(C)NC1=NC=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |